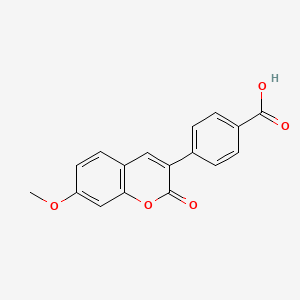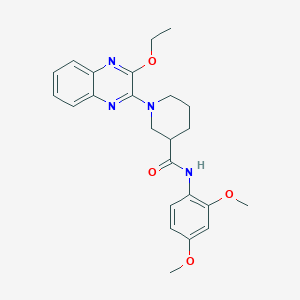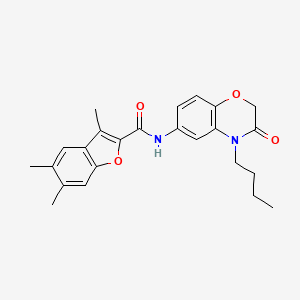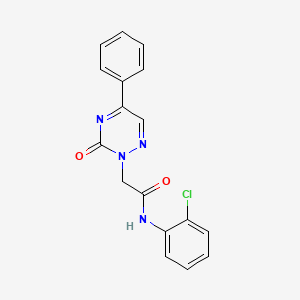
4-(7-methoxy-2-oxo-2H-chromen-3-yl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(7-Methoxy-2-oxo-2H-chromen-3-yl)benzoic acid is a compound that belongs to the class of coumarins, which are known for their diverse biological activities. Coumarins are benzopyrone derivatives and have been widely studied for their potential therapeutic applications, including anti-inflammatory, anticoagulant, and anticancer properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(7-methoxy-2-oxo-2H-chromen-3-yl)benzoic acid typically involves the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with a suitable benzoyl chloride derivative. The reaction is carried out in dichloromethane using a slight excess of triethylamine at room temperature for about 1 hour . The resulting product is then purified by flash chromatography on silica gel using dichloromethane as an eluent .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as crystallization or distillation.
Análisis De Reacciones Químicas
Types of Reactions
4-(7-Methoxy-2-oxo-2H-chromen-3-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under acidic conditions.
Major Products Formed
Oxidation: Formation of quinones or hydroxylated derivatives.
Reduction: Formation of alcohols or reduced coumarin derivatives.
Substitution: Formation of halogenated or nitrated coumarin derivatives.
Aplicaciones Científicas De Investigación
4-(7-Methoxy-2-oxo-2H-chromen-3-yl)benzoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor or fluorescent probe.
Medicine: Investigated for its anti-inflammatory, anticoagulant, and anticancer properties.
Industry: Utilized in the development of new materials and chemical sensors.
Mecanismo De Acción
The mechanism of action of 4-(7-methoxy-2-oxo-2H-chromen-3-yl)benzoic acid involves its interaction with various molecular targets and pathways. For instance, it can inhibit enzymes such as carbonic anhydrase and monoamine oxidase, leading to its therapeutic effects. The compound’s structure allows it to interact with specific binding sites on these enzymes, thereby modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
7-Methoxy-2-oxo-2H-chromen-4-yl)-acetic acid: Another coumarin derivative with similar biological activities.
4-Methyl-2-oxo-2H-chromen-7-yl)amino]methylcoumarins: Known for their antimicrobial properties[][3].
Uniqueness
4-(7-Methoxy-2-oxo-2H-chromen-3-yl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group at the 7-position and the benzoic acid moiety contribute to its unique reactivity and potential therapeutic applications[3][3].
Propiedades
Fórmula molecular |
C17H12O5 |
|---|---|
Peso molecular |
296.27 g/mol |
Nombre IUPAC |
4-(7-methoxy-2-oxochromen-3-yl)benzoic acid |
InChI |
InChI=1S/C17H12O5/c1-21-13-7-6-12-8-14(17(20)22-15(12)9-13)10-2-4-11(5-3-10)16(18)19/h2-9H,1H3,(H,18,19) |
Clave InChI |
XABGXVXXPAIMIX-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC=C(C=C3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-benzyl-2-{2-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide](/img/structure/B14979412.png)
![1,3-dimethyl-5-{[(4-phenylbutan-2-yl)amino]methyl}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B14979422.png)
![5,7-dimethyl-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B14979433.png)

![N-(4-chlorophenyl)-2-[(4-methyl-5-{[(4-methylphenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B14979448.png)
![1-(3-Chlorophenyl)-6,8-dimethyl-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14979450.png)

![N-(Butan-2-YL)-2-{[4-(4-chlorophenyl)-5-cyano-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}acetamide](/img/structure/B14979465.png)
![N-(3,4-difluorophenyl)-2-[(4-methyl-5-{[(methylsulfonyl)(phenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B14979469.png)

![2-(3,4-dimethylphenoxy)-N-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide](/img/structure/B14979483.png)
![N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]-2,2-diphenylacetamide](/img/structure/B14979485.png)
![2-(3,5-dimethylphenoxy)-N-[1-(furan-2-ylmethyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B14979490.png)

